Sodium feredetate

Overview

Description

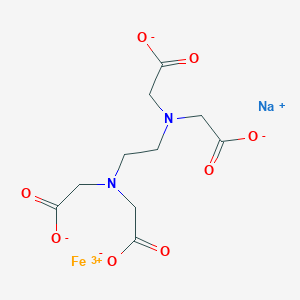

Sodium feredetate (C₁₀H₁₂FeN₂NaO₈), also known as ferric sodium EDTA or sodium ironedetate, is a chelated iron compound used primarily to treat iron-deficiency anemia. It belongs to the therapeutic class of iron supplements and functions by enhancing iron absorption in the gastrointestinal tract through its stable EDTA (ethylenediaminetetraacetic acid) chelation structure. This chelation minimizes oxidative stress and improves bioavailability compared to non-chelated iron salts . Manufactured by ADVANZ Pharma, it is available in solution form and is approved for use in the United Kingdom . Its molecular weight is 367.05 g/mol, and it is classified under the ATC code B03AB03 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium feredetate is synthesized by reacting ferric chloride with ethylenediaminetetraacetic acid (EDTA) in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium, and the pH is adjusted to around 7-8 to facilitate the formation of the iron-EDTA complex. The resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where ferric chloride and EDTA are mixed under controlled conditions. The reaction mixture is continuously stirred, and the pH is carefully monitored and adjusted using sodium hydroxide. The final product is then purified and dried to obtain a high-purity this compound powder .

Chemical Reactions Analysis

Types of Reactions: Sodium feredetate undergoes various chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions where the iron in the compound is oxidized to a higher oxidation state.

Reduction: The iron in this compound can be reduced to a lower oxidation state under specific conditions.

Substitution: this compound can undergo substitution reactions where the iron is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.

Substitution: Metal salts like copper sulfate and zinc chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state iron complexes.

Reduction: Lower oxidation state iron complexes.

Substitution: Metal-EDTA complexes with metals other than iron.

Scientific Research Applications

Treatment of Iron Deficiency Anemia

Numerous studies have evaluated the efficacy of sodium feredetate in treating iron deficiency anemia compared to traditional iron supplements such as ferrous fumarate and ferrous sulfate.

- Efficacy in Pregnant Women : A randomized double-blind study compared this compound with ferrous fumarate in pregnant women. The study included 48 participants with hemoglobin levels below 10 g/dl. Results showed that this compound (33 mg and 66 mg doses) produced a mean hemoglobin increase of 1.79 g/dl and 1.84 g/dl respectively, comparable to the 1.63 g/dl increase with ferrous fumarate (100 mg) .

- Safety Profile : this compound exhibited a lower incidence of side effects compared to ferrous sulfate and fumarate. In clinical trials, common side effects like constipation and dyspepsia were reported less frequently with this compound .

Bioavailability and Compliance

This compound has been shown to have superior bioavailability compared to other iron salts, particularly in populations with diets high in phytates, which typically inhibit iron absorption. Studies indicate that this compound can effectively increase serum ferritin levels and hemoglobin concentrations more rapidly than traditional iron supplements .

Efficacy Study in Ivory Coast

A post-marketing surveillance study conducted in Ivory Coast assessed the safety and efficacy of Fedate syrup (this compound) among 40 patients with hemoglobin levels below 10 g/dl. Within 21 days, 82.5% of patients showed a significant response (≥1 g/dl increase in hemoglobin), demonstrating the compound's effectiveness in clinical practice .

Comparative Study with Ferrous Sulfate

In another study comparing this compound with ferrous sulfate, results indicated a statistically significant rise in hemoglobin levels after two months of treatment with this compound (mean rise of 2.11 g/dl) compared to ferrous sulfate . The findings suggest that this compound is not only effective but also better tolerated by patients.

Data Tables

Mechanism of Action

Sodium feredetate works by providing a bioavailable source of iron that can be readily absorbed by the body. Once ingested, the iron is released from the EDTA complex in the acidic environment of the stomach. The free iron is then absorbed in the small intestine and transported to various tissues where it is utilized for hemoglobin synthesis and other essential functions. The EDTA component helps to prevent the precipitation of iron and enhances its solubility and absorption .

Comparison with Similar Compounds

Iron supplements vary in chemical structure, efficacy, and tolerability. Below is a detailed comparison of sodium feredetate with other iron compounds, including ferrous sulfate, ferrous ascorbate, ferrous bisglycinate, and ferrous fumarate, based on pharmacoepidemiological and clinical data.

Structural and Pharmacokinetic Differences

- This compound : An iron(III) complex with EDTA, forming a stable, water-soluble chelate. This structure reduces free iron toxicity and enhances absorption by preventing precipitation in the gut .

- Ferrous Sulfate (FeSO₄): A non-chelated iron(II) salt with high elemental iron content but poor solubility at neutral pH, leading to gastrointestinal irritation .

- Ferrous Ascorbate : Combines iron(II) with ascorbic acid, which acts as an absorption enhancer by reducing Fe³⁺ to Fe²⁺ and chelating iron in soluble form .

- Ferrous Bisglycinate : A chelated iron(II) glycinate complex with improved bioavailability and reduced gastrointestinal side effects .

- Ferrous Fumarate (C₄H₂FeO₄) : An iron(II) salt of fumaric acid, moderately soluble and commonly used in fortified foods .

Efficacy in Hemoglobin (Hb) Elevation

A 2018 Indian pharmacoepidemiological study compared the efficacy of these compounds in 300 anemic patients over 60 days :

| Compound | Type | Mean Hb Rise (g/dL) | Significance vs. Ferrous Sulfate |

|---|---|---|---|

| Ferrous Ascorbate | Iron(II) + Ascorbate | 3.2 ± 0.5 | p < 0.01 |

| Ferrous Bisglycinate | Chelated Iron(II) | 2.9 ± 0.4 | p < 0.05 |

| This compound | Chelated Iron(III) | 2.5 ± 0.6 | Not significant (p > 0.05) |

| Ferrous Fumarate | Iron(II) Salt | 2.3 ± 0.5 | Not significant (p > 0.05) |

| Ferrous Sulfate | Iron(II) Salt | 2.0 ± 0.7 | Reference |

Key findings:

- Ferrous ascorbate and bisglycinate showed statistically superior Hb elevation compared to ferrous sulfate.

- This compound demonstrated a non-significantly higher Hb rise than ferrous sulfate but outperformed ferrous fumarate.

Side Effect Profiles

The same study reported side effect incidence :

| Compound | Incidence of Side Effects (%) | Common Side Effects |

|---|---|---|

| Ferrous Fumarate | 28 | Nausea, constipation, epigastric pain |

| Ferrous Sulfate | 25 | Diarrhea, metallic taste |

| Ferrous Bisglycinate | 12 | Mild abdominal discomfort |

| Ferrous Ascorbate | 10 | Headache, dizziness |

| This compound | 8 | Rare gastrointestinal irritation |

This compound exhibited the lowest side effect burden, attributed to its EDTA chelation, which minimizes free iron-induced mucosal irritation.

Mechanistic Advantages

- Reduced Oxidative Stress : Unlike ferrous salts, this compound’s EDTA chelation prevents iron-mediated generation of reactive oxygen species (ROS), reducing cellular apoptosis in kidney cells exposed to oxalate (see for analogous mechanisms with sodium acetate) .

- pH Stability : EDTA chelation ensures solubility across a wide pH range, enhancing absorption in the duodenum .

Biological Activity

Sodium feredetate, a water-soluble iron compound, is primarily utilized in the treatment of iron deficiency anemia (IDA). Its biological activity is characterized by its ability to increase hemoglobin levels, improve iron bioavailability, and exhibit a favorable safety profile compared to traditional iron supplements. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is a chelated form of iron that combines ferrous iron with the maltol ligand. This structure enhances its solubility and absorption in the gastrointestinal tract, leading to improved bioavailability compared to conventional ferrous salts. The molecular formula for this compound is C10H12FeN2NaO8, and it contains approximately 5.5 mg of elemental iron per dose .

The mechanism by which this compound exerts its effects includes:

- Enhanced Absorption : The maltol ligand reduces free iron formation, facilitating transport across enterocytes and increasing overall iron absorption.

- Reduced Gastrointestinal Side Effects : Compared to ferrous sulfate, this compound has been associated with fewer gastrointestinal side effects, making it more tolerable for patients .

Case Studies and Clinical Trials

- Pregnant Women with IDA : A study demonstrated that this compound significantly increased hemoglobin levels in pregnant women diagnosed with IDA. After one month of treatment, hemoglobin levels rose by an average of 1.28 g/dL, and by 2.11 g/dL after two months. In comparison, women receiving ferrous sulfate saw an increase of only 1 g/dL after one month .

- Pediatric Use : An 11-year-old patient with severe anemia was treated with this compound at a dosage of 5 mg/kg/day for five months. Post-treatment evaluations showed normalization of hemoglobin levels to 12.4 g/dL within six weeks .

- Comparative Study : A randomized double-blind study compared this compound with ferrous fumarate in pregnant women. The results indicated that both formulations effectively improved hemoglobin levels, but this compound had fewer reported side effects .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other iron supplements based on various studies:

| Iron Supplement | Mean Hb Increase (g/dL) | Dosage | Side Effects |

|---|---|---|---|

| This compound (33 mg) | 1.79 | Twice daily | Minimal |

| This compound (66 mg) | 1.84 | Twice daily | Minimal |

| Ferrous Fumarate (100 mg) | 1.63 | Twice daily | Higher incidence |

| Ferrous Ascorbate | Varies | Varies | Moderate |

Safety Profile

This compound exhibits a favorable safety profile:

- Gastrointestinal Tolerance : Studies indicate that this compound causes fewer gastrointestinal issues such as constipation or dyspepsia compared to traditional iron supplements like ferrous fumarate and sulfate .

- Long-term Use : It has been shown to be safe for extended use in both pregnant women and children without significant adverse effects reported .

Q & A

Basic Research Questions

Q. What is the molecular structure of sodium feredetate, and how does its EDTA complex influence iron stability in experimental conditions?

this compound (C₁₀H₁₂FeN₂NaO₈) is a trivalent iron complex stabilized by ethylenediaminetetraacetic acid (EDTA), forming a water-soluble chelate. The EDTA ligand prevents iron oxidation and precipitation in physiological pH ranges, enhancing bioavailability compared to ferrous salts like sulfate . For experimental validation, stability assays under varying pH (e.g., simulated gastric fluid) and spectroscopic methods (UV-Vis, FTIR) can confirm structural integrity .

Q. How does this compound’s bioavailability compare to traditional iron supplements, and what experimental models validate this?

this compound demonstrates superior bioavailability due to its EDTA-mediated absorption. In a clinical trial, a 33 mg/day elemental iron dose (this compound) achieved a 2.11 g/dL hemoglobin (Hb) increase in pregnant women over two months, outperforming 60 mg/day ferrous sulfate (1.58 g/dL Hb increase) . Methodologically, crossover studies measuring serum iron levels and Hb kinetics, combined with compartmental pharmacokinetic models, are used to quantify absorption efficiency .

Q. What are the key methodological considerations for assessing this compound’s hematinic efficacy in preclinical models?

Preclinical studies should:

- Use iron-deficient rodent models (e.g., phlebotomy-induced anemia) to simulate human IDA.

- Monitor Hb, serum ferritin, and transferrin saturation weekly.

- Include controls for dietary iron intake and EDTA interference in iron assays .

- Employ histopathology to evaluate gastrointestinal (GI) tolerance, as this compound’s chelate structure reduces mucosal irritation compared to non-chelated iron .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across diverse patient cohorts (e.g., IBD vs. pregnancy)?

Discrepancies arise from differences in baseline iron status, comorbidities (e.g., inflammation in IBD), and absorption variability. To address this:

- Stratify clinical trial participants by baseline Hb, CRP levels, and GI health.

- Use mixed-effects regression models to adjust for confounding variables.

- Conduct in vitro Caco-2 cell assays to compare iron uptake under inflammatory (e.g., TNF-α treated) vs. non-inflammatory conditions .

Q. What experimental designs optimize this compound’s formulation to minimize GI side effects while maintaining bioavailability?

Advanced approaches include:

- Liposomal encapsulation : Enhances mucosal protection while preserving EDTA-iron solubility. Test via Franz cell diffusion assays and in vivo toxicity screens.

- Co-administration with mucoadhesive polymers (e.g., chitosan): Prolongs intestinal residence time. Evaluate using gamma scintigraphy in animal models .

- pH-responsive delivery systems : Release iron in the duodenum (pH ~6.5). Validate using dissolution testing under USP pH-gradient conditions .

Q. What statistical methods are recommended for meta-analyses comparing this compound with novel iron formulations (e.g., sucrosomial iron)?

- Network meta-analysis (NMA) : Rank treatments by efficacy (Hb delta, ferritin change) and tolerability (adverse event rates).

- Subgroup analysis : Segment data by patient age, iron deficiency severity, and formulation type.

- Sensitivity analysis : Exclude studies with high risk of bias (e.g., unblinded trials) to assess robustness .

Q. Methodological Challenges and Solutions

Q. How can researchers standardize assays for quantifying free iron in this compound formulations?

- Challenge : EDTA interferes with colorimetric assays (e.g., Ferrozine).

- Solution : Use ICP-MS for total iron quantification and subtract EDTA-bound iron (calculated via ligand-binding constants) .

Q. What in vitro models best predict this compound’s interaction with dietary components (e.g., vitamin C)?

Properties

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWYFZFMAMBPQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027774 | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Sodium ferric EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18154-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FEREDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.